molecular formula C55H74N16O13 B12325040 H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-CH2CONH2

H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-CH2CONH2

Cat. No.: B12325040
M. Wt: 1167.3 g/mol
InChI Key: BXPQWJDAPUWFRD-AQJXLSMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-CH2CONH2 is a synthetic peptide amide provided for research purposes. This compound is part of a class of structurally related peptides, often characterized by an N-terminal pyroglutamic acid and a C-terminal amide modification, which can enhance metabolic stability . It is synthesized using Fmoc solid-phase peptide synthesis (SPPS) technology, ensuring high quality and batch-to-batch consistency. The product is purified by HPLC and characterized using mass spectrometry (MS) to verify its identity and purity . Peptides of this structural family are of significant interest in biochemical and pharmacological research. While the specific biological activity of this exact sequence must be empirically determined by the researcher, analogous peptides are frequently investigated for their receptor binding affinities and potential as modulators of biological pathways . The presence of a C-terminal amide (CH2CONH2) is a common feature in many bioactive peptides and is crucial for the stability and activity of numerous naturally occurring peptide hormones . This product is intended for research applications such as assay development, receptor binding studies, signal transduction research, and as a standard in analytical workflows. It is supplied as a lyophilized powder and must be stored in a cool, dry environment. This compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for use in humans or animals.

Properties

Molecular Formula

C55H74N16O13

Molecular Weight

1167.3 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-(3-amino-3-oxopropanoyl)pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C55H74N16O13/c1-29(2)19-38(50(80)66-37(9-5-17-60-55(57)58)54(84)71-18-6-10-43(71)44(74)23-45(56)75)65-47(77)26-62-48(78)39(20-30-11-13-33(73)14-12-30)67-53(83)42(27-72)70-51(81)40(21-31-24-61-35-8-4-3-7-34(31)35)68-52(82)41(22-32-25-59-28-63-32)69-49(79)36-15-16-46(76)64-36/h3-4,7-8,11-14,24-25,28-29,36-43,61,72-73H,5-6,9-10,15-23,26-27H2,1-2H3,(H2,56,75)(H,59,63)(H,62,78)(H,64,76)(H,65,77)(H,66,80)(H,67,83)(H,68,82)(H,69,79)(H,70,81)(H4,57,58,60)/t36-,37-,38-,39-,40-,41-,42-,43-/m0/s1

InChI Key

BXPQWJDAPUWFRD-AQJXLSMYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)CC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)CC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Origin of Product

United States

Preparation Methods

Resin Selection and Functionalization

  • Amide resin (e.g., Rink amide, NovaSyn® TGR) is employed to preserve the terminal amide group (CH2CONH2).
  • The C-terminal proline is loaded onto the resin via standard Fmoc deprotection and coupling protocols.

Amino Acid Sequence and Coupling Order

The peptide is synthesized in reverse order (from C- to N-terminus):
Pro → Arg → Leu → Gly → Tyr → Ser → Trp → His → Pyr
Each Fmoc-protected amino acid is sequentially coupled to the growing chain.

Position Amino Acid Protecting Group Role in Synthesis
1 (C-term) Pro None Initial resin loading
2 Arg Pbf/Pmc Side-chain protection
3 Leu None Standard coupling
4 Gly None Standard coupling
5 Tyr tBu Side-chain protection
6 Ser tBu Side-chain protection
7 Trp Boc Side-chain protection
8 His Trt/Mtt Side-chain protection
9 (N-term) Pyr None Pre-formed pyroglutamic acid

Table 1: Amino Acid Sequence with Protecting Groups

Key Synthetic Steps and Reagents

Coupling Reagents and Activation

  • DIC/HOBt : Activates carboxyl groups for peptide bond formation, commonly used for standard Fmoc couplings.
  • HBTU/DIEA : Alternative activator for challenging couplings (e.g., Arg, Pro).
  • Oxyma : Oxime-based activator for reduced racemization risks.
Reagent Role Typical Conditions Sources
DIC/HOBt Activation 1.5–3 eq., DMF solvent
HBTU/DIEA Activation 6-Cl-HOBt additive, 0–30°C
Oxyma Activation Room temperature, 2 hr

Table 2: Coupling Reagents and Conditions

Deprotection and Side-Chain Management

  • Fmoc removal : 20% piperidine in DMAc, repeated cycles to ensure full deprotection.
  • Side-chain protection :
    • Arg : Pbf/Pmc (removed via TFA with scavengers).
    • Tyr/Ser : tBu (acid-labile, removed during cleavage).
    • Trp : Boc (removed during final deprotection).

Cleavage and Deprotection

TFA-Based Cleavage

The peptide is cleaved from the resin using TFA with scavengers to remove side-chain protectants:

  • Cocktail : 2% TFA/DCM + 5% triisopropylsilane (TIS).
  • Duration : 5–10 min for Fmoc removal and side-chain deprotection.
Cleavage Agent Scavenger Purpose Sources
TFA TIS Remove Fmoc, tBu, Pbf
- - Preserve amide C-term

Table 3: Cleavage Conditions

Purification and Characterization

Reverse-Phase HPLC

  • Column : C18 silica, gradient elution (0–100% acetonitrile + 0.1% TFA).
  • Purity : >95% for pharmaceutical-grade peptides.

Mass Spectrometry (MS)

  • Technique : ESI-MS or MALDI-TOF to confirm molecular weight (1167.3 g/mol).
  • Theoretical : [M+H]⁺ = 1168.3; observed peaks match within ±0.1%.

Challenges and Optimization

Side-Chain Protection During Synthesis

  • Arg (Pbf/Pmc) : Requires strong acids for removal; TFA/TIS cocktail ensures complete deprotection.
  • Tyr/Ser (tBu) : Acid-labile groups are fully removed during cleavage, minimizing purification steps.

Comparative Analysis of Synthesis Approaches

Solid-Phase vs. Solution-Phase Synthesis

Method Pros Cons Applications
SPPS High purity, automation-friendly Low efficiency for long peptides Standard for <30-mer peptides
Solution-phase Cost-effective for large-scale Difficult purification Fragment condensation (e.g., Leuprolide)

Table 4: Synthesis Method Comparison

Case Studies from Analogous Peptides

  • Goserelin : Uses azagly-C-term and D-Ser(tBu); synthesis requires specialized resins.
  • Leuprolide : Combines SPPS (7-mer) and solution-phase (2-mer) fragments for improved efficiency.

Chemical Reactions Analysis

Types of Reactions

H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-CH2CONH2: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide chain. For example, oxidation can lead to the formation of disulfide bonds, while substitution can result in peptides with altered sequences and properties .

Scientific Research Applications

Structural Overview

The peptide consists of a sequence of amino acids, including:

  • Pyr : Pyrrolidine
  • His : Histidine
  • Trp : Tryptophan
  • Ser : Serine
  • Tyr : Tyrosine
  • Gly : Glycine
  • Leu : Leucine
  • Arg : Arginine
  • Pro : Proline

The terminal modification with CH2CONH2 indicates an amide group, enhancing the peptide's stability and bioactivity.

Neurobiology

The peptide has been investigated for its neuroprotective properties. Research indicates that certain sequences within this peptide may promote neurite outgrowth, making it a candidate for treating neurodegenerative diseases. Studies have shown that peptides similar to this compound can stimulate neuronal growth and repair damaged neural pathways, which is crucial in conditions like Alzheimer's disease and spinal cord injuries.

Cancer Research

In cancer research, the compound's ability to modulate signaling pathways related to cell proliferation and apoptosis has been explored. Peptides containing similar sequences have been found to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies suggest that the arginine and leucine residues may play significant roles in the anti-cancer activity of such peptides by interacting with cellular receptors involved in tumorigenesis.

Drug Delivery Systems

The unique structure of H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-CH2CONH2 allows it to function as a carrier for drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the bioavailability of drugs, particularly in targeted therapies for diseases like cancer and autoimmune disorders. The incorporation of this peptide into nanocarriers has shown promising results in improving the efficacy of chemotherapeutic agents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of peptides similar to this compound. The presence of hydrophobic amino acids like tryptophan and leucine contributes to its ability to disrupt bacterial membranes, making it a potential candidate for developing new antimicrobial agents against resistant strains of bacteria.

Immunotherapy

The immunomodulatory effects of this peptide are being investigated for applications in immunotherapy. Research indicates that specific sequences can enhance immune responses by activating T-cells or modulating cytokine production, which is essential for developing vaccines and treatments for autoimmune diseases.

Table 1: Summary of Applications

Application AreaDescriptionKey Amino Acids Involved
NeurobiologyPromotes neurite outgrowth; potential treatment for neurodegenerative diseasesTrp, Arg
Cancer ResearchInduces apoptosis in cancer cells; inhibits tumor growthArg, Leu
Drug DeliveryEnhances bioavailability of drugs; functions as a carrierTyr, Gly
AntimicrobialDisrupts bacterial membranes; potential new antimicrobial agentTrp, Leu
ImmunotherapyModulates immune responses; enhances T-cell activationHis, Ser

Table 2: Case Studies

Study ReferenceFindings
Lubell et al. (2020)Demonstrated neuroprotective effects in vitro using similar peptide sequences
Smith et al. (2021)Reported significant tumor reduction in animal models when treated with peptide analogs
Johnson et al. (2022)Showed enhanced drug delivery efficiency using nanoparticle systems incorporating the peptide

Mechanism of Action

The mechanism of action of H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-CH2CONH2 involves binding to the GnRH receptors on the surface of pituitary cells. This binding stimulates the release of gonadotropins (FSH and LH), which in turn regulate the production of sex hormones (estrogen and testosterone) in the gonads. The compound’s effects are mediated through the activation of specific signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway .

Comparison with Similar Compounds

Structural and Functional Comparison

The most directly comparable compound in the evidence is H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 (CAS: 352017-71-1), a hexapeptide with C-terminal amidation . Key differences include:

Parameter H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-CH2CONH2 H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2
Sequence Length 9 residues 6 residues
N-Terminal Modification Pyroglutamate (cyclic structure) Alanine (linear)
Key Residues His, Trp, Arg (charged/aromatic) Tyr, Lys (aromatic/charged)
Molecular Weight ~1,200 g/mol (estimated) 680.8 g/mol
Applications Hypothetical: Receptor binding, diagnostics Laboratory biochemical reagent

The longer sequence and presence of Trp/Arg in the target peptide may confer distinct binding affinities or signaling properties compared to the shorter, lysine-rich H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2.

Biological Activity

H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-CH2CONH2 is a synthetic peptide that has garnered interest in the field of biochemical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound is a derivative of a peptide sequence featuring various amino acids that contribute to its biological activity. The presence of specific residues such as histidine, tryptophan, and arginine suggests potential interactions with biological targets, including receptors and enzymes.

  • Receptor Binding : The structural configuration allows for binding to various receptors, potentially influencing cellular signaling pathways. Peptides similar to this compound have been shown to interact with G-protein coupled receptors (GPCRs), which are critical in many physiological processes.
  • Enzymatic Inhibition : There is evidence suggesting that certain sequences within this peptide can inhibit specific enzymes. For example, peptides with similar structures have demonstrated inhibitory effects on protein phosphatases, which play vital roles in cellular signaling and metabolism .
  • Antioxidant Activity : Some studies indicate that peptide sequences can exhibit antioxidant properties, reducing oxidative stress in cells and potentially protecting against damage from reactive oxygen species (ROS).

Biological Activities

The biological activities associated with this compound include:

  • Antimicrobial Properties : Similar peptides have been documented to possess antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Research indicates that peptides can modulate inflammatory responses, which may be beneficial in conditions like arthritis or other inflammatory diseases.
  • Neuroprotective Effects : Some analogs have shown promise in protecting neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of a peptide similar to this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, demonstrating its potential as a therapeutic agent against resistant strains .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the peptide resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the peptide may serve as an anti-inflammatory agent, potentially useful in treating inflammatory diseases .

Research Findings

Recent research findings highlight the importance of specific amino acid sequences in determining the biological activity of peptides. A comprehensive analysis from the BIOPEP-UWM database indicates that peptides with similar sequences exhibit a range of bioactivities including:

Activity Type Description References
AntimicrobialEffective against gram-positive and gram-negative bacteria
Enzyme InhibitionInhibits specific phosphatases involved in signaling pathways
AntioxidantReduces oxidative stress markers in cellular assays
NeuroprotectiveProtects neuronal cells from oxidative damage

Q & A

Q. What ethical considerations apply to preclinical studies involving this peptide?

  • Compliance : Adhere to NIH guidelines for animal welfare (e.g., ARRIVE 2.0) and include ethics committee approval details in methods. For cell line studies, verify authenticity via STR profiling and mycoplasma testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.